BenchChemオンラインストアへようこそ!

Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate (CAS 752244-05-6) is a synthetic heterocyclic compound belonging to the imidazo[2,1-b]thiazole family, characterized by a fused bicyclic core with a phenyl substituent at the 6-position and an ethyl ester at the 3-position. Its molecular formula is C₁₄H₁₂N₂O₂S with a molecular weight of 272.32 g·mol⁻¹.

Molecular Formula C14H12N2O2S
Molecular Weight 272.32 g/mol
CAS No. 752244-05-6
Cat. No. B1313713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate
CAS752244-05-6
Molecular FormulaC14H12N2O2S
Molecular Weight272.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CSC2=NC(=CN12)C3=CC=CC=C3
InChIInChI=1S/C14H12N2O2S/c1-2-18-13(17)12-9-19-14-15-11(8-16(12)14)10-6-4-3-5-7-10/h3-9H,2H2,1H3
InChIKeyAKUAOHJSADUKFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate (CAS 752244-05-6): Core Identity and Procurement-Relevant Profile


Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate (CAS 752244-05-6) is a synthetic heterocyclic compound belonging to the imidazo[2,1-b]thiazole family, characterized by a fused bicyclic core with a phenyl substituent at the 6-position and an ethyl ester at the 3-position . Its molecular formula is C₁₄H₁₂N₂O₂S with a molecular weight of 272.32 g·mol⁻¹ . The compound exhibits predicted physicochemical properties including a cLogP of 4.84, a topological polar surface area (TPSA) of 72 Ų, and zero hydrogen-bond donors, positioning it favorably within Lipinski's Rule of Five parameters for drug-likeness . It is commercially supplied as a research-grade building block, typically at ≥95% purity, and is primarily utilized as a synthetic intermediate for derivatization into biologically active molecules .

Why Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate Cannot Be Casually Substituted: The Regioisomer and Scaffold Trap


Imidazo[2,1-b]thiazole carboxylates are not interchangeable commodities. The position of the ester substituent on the fused heterocyclic core (2-, 3-, or 5-carboxylate) dictates fundamentally different synthetic accessibility, chemical reactivity, and downstream biological activity profiles [1]. Ethyl 6-phenylimidazo[2,1-b]thiazole-3-carboxylate is uniquely accessed via the thiohydantoin–ethylbromopyruvate condensation route, which regioselectively yields the 3-carboxylate isomer in excellent yields, a synthetic pathway unavailable to the 2- and 5-carboxylate analogs that require entirely distinct precursor sets and reaction conditions [2]. Furthermore, the 3-carboxylate ethyl ester serves as a specific precursor to the 3-acetic acid hydrazide and 3-acetamide derivative series, which have demonstrated quantifiable antimicrobial and cytotoxic activities that are scaffold-position-dependent; substitution at the 2- or 5- position eliminates this derivatization trajectory [3]. Generic replacement with an alternative regioisomer or a non-phenyl analog therefore risks loss of access to validated derivatization chemistry and forfeits the known structure–activity relationships established for the 6-phenyl-3-carboxylate scaffold.

Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate: Quantified Differentiation Evidence Against Closest Analogs


Regioselective Synthetic Accessibility: 3-Carboxylate vs. 2- and 5-Carboxylate Isomers

The 3-carboxylate regioisomer of 6-phenylimidazo[2,1-b]thiazole is accessed via a regioselective condensation of thiohydantoins with ethylbromopyruvate, followed by p-TSA-catalyzed dehydration in boiling toluene, yielding imidazo[2,1-b]thiazole-3-carboxylates in excellent yields [1]. This synthetic route is specific to the 3-carboxylate position; the 2-carboxylate isomer (CAS 1177093-01-4) requires condensation of 2-aminothiazole derivatives with ethyl 2-bromoacetate, while the 5-carboxylate isomer (CAS 127801-93-8) necessitates a distinct cyclocondensation pathway using different starting materials [2]. The 3-carboxylate route offers a one-step, high-yielding entry into the scaffold that the 2- and 5-isomers cannot replicate, directly impacting procurement decisions for medicinal chemistry campaigns requiring efficient parallel derivatization.

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

COX-2 Selectivity of the 3-Carboxylate Scaffold: Target Compound Analog vs. Reference Inhibitor

A close structural analog of the target compound, 5-(4-methanesulfonyl-phenyl)-6-phenyl-imidazo[2,1-b]thiazole-3-carboxylic acid ethyl ester (CHEMBL149936), demonstrates that the 6-phenylimidazo[2,1-b]thiazole-3-carboxylate scaffold can achieve meaningful cyclooxygenase-2 selectivity [1]. In a whole-cell assay using arachidonic acid-stimulated CHO cells transfected with human COX-2, this analog exhibited an IC₅₀ of 900 nM for COX-2 inhibition of PGE-2 production, compared with an IC₅₀ of 50,000 nM for COX-1 in a corresponding in vivo assay, representing an approximate 55-fold selectivity window [1]. This selectivity is scaffold-dependent and is not reported for the 2-carboxylate or 5-carboxylate regioisomers of the 6-phenylimidazo[2,1-b]thiazole series in the BindingDB/ChEMBL corpus.

Inflammation COX-2 Inhibition Cyclooxygenase Drug Discovery

Physicochemical Differentiation: cLogP, TPSA, and Drug-Likeness vs. Positional Isomers

The predicted physicochemical properties of Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate include a calculated LogP (cLogP) of 4.84, a topological polar surface area (TPSA) of 72 Ų, zero hydrogen-bond donors, and four hydrogen-bond acceptors, positioning the compound within Lipinski's Rule of Five (molecular weight 272.32 < 500; cLogP < 5; HBD = 0 < 5; HBA = 4 < 10) . While direct experimental comparison with the 2-carboxylate (cLogP ~4.5 predicted) and 5-carboxylate (cLogP ~4.3 predicted) isomers is unavailable, the 3-carboxylate's ester orientation places it at the upper boundary of optimal lipophilicity for oral bioavailability (cLogP 1–5), whereas the 2- and 5-isomers are predicted to fall lower in the range, potentially affecting membrane permeability and CNS penetration profiles differently .

ADME Drug-likeness Physicochemical Properties Computational Chemistry

Antimicrobial Activity of 6-Phenylimidazo[2,1-b]thiazole-3-acetic Acid Hydrazides: Class-Wide Potency Baseline

Derivatives synthesized from the 6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazide core (directly accessible from the target 3-carboxylate ester via hydrazinolysis) exhibit quantifiable in vitro antimicrobial activity [1]. N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides (series 2a–j) demonstrated MIC values of 25–0.24 μg/mL against dermatophyte fungi including Trichophyton mentagrophytes var. erinacei NCPF-375, Trichophyton rubrum, and Microsporum audounii, and activity against Staphylococcus aureus ATCC 6538 and Staphylococcus epidermidis ATCC 12228 [1]. These compounds also inhibited Mycobacterium tuberculosis H37Rv by up to 17.98% at 12.5 μg/mL in the BACTEC 460 radiometric primary screen [1]. This antimicrobial activity is specific to derivatives bearing the 3-acetic acid hydrazide moiety; the 2- and 5-carboxylate isomers cannot be directly converted to this pharmacophore without additional synthetic steps, if at all.

Antimicrobial Antifungal Antimycobacterial Infectious Disease

Cytotoxic Potency of 3-Acetamide Derivatives vs. Sorafenib in MDA-MB-231 Breast Cancer Cells

The 6-phenylimidazo[2,1-b]thiazol-3-yl acetamide scaffold, derived from the 3-acetic acid hydrazide accessible from the target compound, yields cytotoxic agents with potency exceeding sorafenib in certain cancer cell lines [1]. Compound 5l, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, demonstrated an IC₅₀ of 1.4 μM against MDA-MB-231 breast cancer cells, representing a 3.7-fold improvement over sorafenib (IC₅₀ = 5.2 μM) in the same assay [1]. Selectivity against MDA-MB-231 versus HepG2 (IC₅₀ = 22.6 μM; ~16-fold selectivity) was also reported, along with modest VEGFR2 inhibition (5.72% at 20 μM) [1]. This cytotoxic activity is contingent on the 3-acetamide derivatization pathway uniquely available from the 3-carboxylate ester; analogous 2- or 5-acetamide derivatives would require de novo synthesis and have not been profiled in this assay system.

Anticancer Cytotoxicity VEGFR2 Breast Cancer

Commercial Purity and Certificate of Analysis Differentiation Among Suppliers

Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate is commercially supplied at a minimum purity of 95% by multiple vendors including AKSci (Catalog No. 9212AE), BLDpharm (Catalog No. BD172946), and ChemScence, with Certificate of Analysis (CoA) and batch-specific quality data available upon request [1]. In contrast, the 2-carboxylate hydrobromide salt (CAS 1177093-01-4) is typically listed at 95% purity but as a salt form requiring additional desalting steps before use, and the 5-carboxylate isomer (CAS 127801-93-8) is less widely stocked, often with longer lead times and limited batch traceability . The broader commercial availability of the 3-carboxylate isomer, combined with its MDL number (MFCD11222706) and standardized analytical characterization (NMR, HPLC, MS), reduces procurement risk and facilitates reproducible research.

Procurement Quality Control Analytical Chemistry Supply Chain

Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: Synthesis of COX-2-Selective Anti-Inflammatory Leads via the 3-Carboxylate Scaffold

The 3-carboxylate scaffold has demonstrated COX-2/COX-1 selectivity in a close analog (CHEMBL149936; ~55-fold selectivity, COX-2 IC₅₀ = 900 nM) [1]. Researchers pursuing COX-2-selective anti-inflammatory agents should procure the 3-carboxylate ethyl ester as the entry point for synthesizing 5-aryl-substituted analogs with potential for further selectivity optimization. The 2- and 5-carboxylate isomers lack comparable selectivity data and are not suitable substitutes.

Antimicrobial Drug Discovery: Derivatization to 3-Acetic Acid Hydrazides with Documented Antifungal and Antimycobacterial Activity

Hydrazinolysis of the target compound yields 6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazide, the direct precursor to a series with published MIC values of 0.24–25 μg/mL against dermatophytes (T. rubrum, M. audounii) and Staphylococcus species, plus 17.98% inhibition of M. tuberculosis H37Rv at 12.5 μg/mL [2]. This validated derivatization pathway is unavailable from the 2- or 5-carboxylate esters, making the 3-carboxylate isomer the required procurement choice for antifungal and antitubercular SAR programs.

Oncology Lead Optimization: Access to 3-Acetamide Cytotoxic Agents with Superior Potency to Sorafenib

The 3-carboxylate ester is the sole starting material for the synthesis of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives, exemplified by compound 5l which exhibits an IC₅₀ of 1.4 μM against MDA-MB-231 breast cancer cells—3.7-fold more potent than sorafenib (IC₅₀ = 5.2 μM) with ~16-fold selectivity over HepG2 [3]. Medicinal chemistry teams optimizing breast cancer leads with VEGFR2-modulating activity should select the 3-carboxylate isomer to ensure synthetic access to this validated cytotoxic series.

Chemical Biology Tool Compound Synthesis: Regioselective Building Block for Imidazo[2,1-b]thiazole Library Construction

The thiohydantoin–ethylbromopyruvate synthetic route provides the 3-carboxylate isomer in excellent yields as a single regioisomer, while the 2- and 5-isomers require different, less efficient routes [4]. For parallel library synthesis and structure–activity relationship (SAR) exploration, procurement of the 3-carboxylate ester ensures compatibility with the most widely published and highest-yielding imidazo[2,1-b]thiazole construction methodology, minimizing synthetic route development time and maximizing derivatization throughput.

Quote Request

Request a Quote for Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.